P2X3 Receptor Antagonism: 6-Propoxy-9H-Purin-2-Amine Exhibits Nanomolar Potency
6-Propoxy-9H-purin-2-amine acts as a potent antagonist of the rat P2X3 purinoceptor, a ligand-gated ion channel involved in pain signaling [1]. This activity is quantitatively defined and provides a basis for its use as a pharmacological tool. While it is less potent than some advanced clinical candidates like BLU-5937 (IC50 = 25 nM for hP2X3) [2], its nanomolar potency and distinct purine scaffold differentiate it from other non-nucleotide P2X3 antagonists such as A-317491 (Ki = 22-92 nM) [3].
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | A-317491 (Ki = 22-92 nM); BLU-5937 (IC50 = 25 nM) |
| Quantified Difference | Comparable to A-317491; ~3.2-fold less potent than BLU-5937 |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes |
Why This Matters
This data confirms the compound's utility as a cost-effective and chemically distinct antagonist for P2X3 receptor research, with a well-defined potency that can guide its selection in pain and sensory neuron studies.
- [1] BindingDB. PrimarySearch_ki: Data for 6-propoxy-9H-purin-2-amine against P2X3. BindingDB Database. View Source
- [2] Bellus Health Inc. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics, 2019. View Source
- [3] Jarvis, M. F., et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc. Natl. Acad. Sci. USA 2002, 99, 26, 17179-17184. View Source
